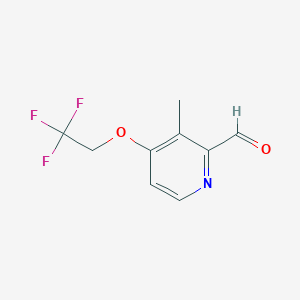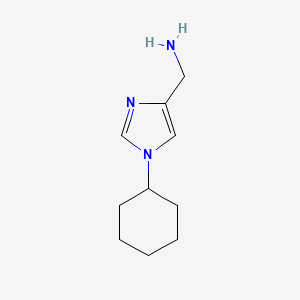
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine is an organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
The synthesis of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine can be compared with other imidazole derivatives:
(1-Methyl-1H-imidazol-5-yl)methanamine: This compound has a methyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
(1-Ethyl-1H-imidazol-2-yl)methanol: This compound features an ethyl group and a hydroxyl group, making it distinct in terms of reactivity and applications.
(1-Benzyl-1H-imidazol-2-yl)methanol: The presence of a benzyl group in this compound results in unique properties compared to this compound.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1-cyclohexylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C10H17N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h7-8,10H,1-6,11H2 |
InChIキー |
DLYLDSCCWDTLDT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=C(N=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


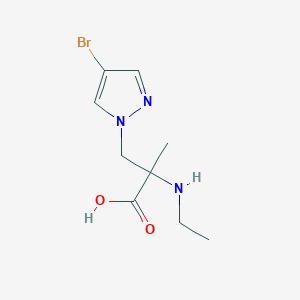

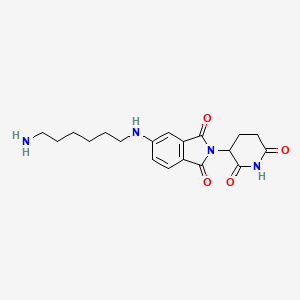
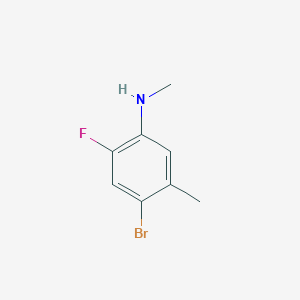
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
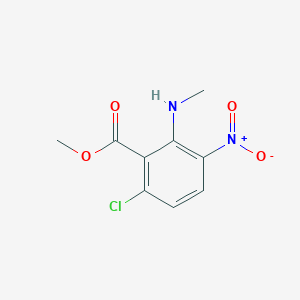
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
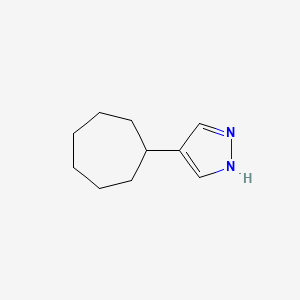
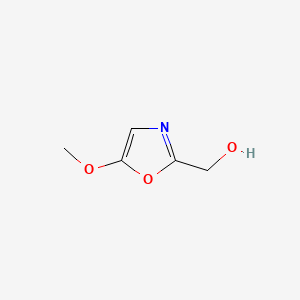

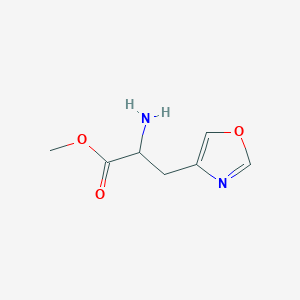
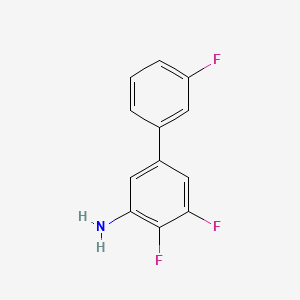
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
